Cas no 54608-52-5 (2-Hydrazinylpyrazine)

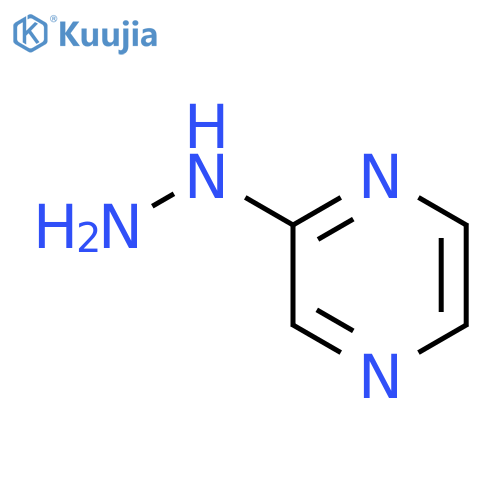

2-Hydrazinylpyrazine structure

商品名:2-Hydrazinylpyrazine

2-Hydrazinylpyrazine 化学的及び物理的性質

名前と識別子

-

- 2-hydrazinylpyrazine

- PYRAZIN-2-YL-HYDRAZINE

- 2-HYDRAZINOPYRAZINE

- 2-(pyrazin-2-yl)hydrazine

- 2(1H)-Pyrazinone hydrazone 3-Hydrazine pyrazine Hydrazinopyrazine Pyrazinylhydrazine

- pyrazin-2-ylhydrazine

- 1-(pyrazin-2-yl)hydrazine

- 2(1H)-Pyrazinone, hydrazone

- hydrazino pyrazine

- pyrazinyl hydrazine

- 3-hydrazinopyrazine

- zlchem 1348

- HYDRAZINOPYRAZINE

- PubChem18786

- Pyrazin-2-yl hydrazine

- PYRAZINE HYDRAZINE

- (Pyrazin-2-yl)hydrazine

- 1-(2-Pyrazinyl)hydrazine

- KSC268Q4J

- EBD1350

- ZLE0126

- IVRLZJDPKUSDCF-UHFFFAOYSA-N

- FT-0647172

- SY007518

- AMY11908

- PB12798

- 54608-52-5

- DS-1555

- AKOS000126848

- A7925

- F8880-0110

- 1793001-76-9

- CS-M3641

- BCP24603

- 2-Hydrazinopyrazine, 97%

- J-509574

- MFCD04114555

- AC-7544

- OSM-S-650

- DTXSID50363374

- SCHEMBL108576

- EN300-30894

- BP-11967

- 10X-0803

- STL558009

- DB-000346

- BBL104189

- 2-Hydrazinylpyrazine

-

- MDL: MFCD04114555

- インチ: 1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8)

- InChIKey: IVRLZJDPKUSDCF-UHFFFAOYSA-N

- ほほえんだ: N([H])(C1C([H])=NC([H])=C([H])N=1)N([H])[H]

- BRN: 606630

計算された属性

- せいみつぶんしりょう: 110.05900

- どういたいしつりょう: 110.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 65.099

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 63.8

- 疎水性パラメータ計算基準値(XlogP): -0.2

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 96-117°C

- ふってん: 307°C at 760 mmHg

- フラッシュポイント: 139.5±22.3 °C

- すいようせい: Slightly soluble in water.

- PSA: 63.83000

- LogP: 0.53550

2-Hydrazinylpyrazine セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302-H315-H319-H335

- 警告文: P264; P270; P280; P301+P312; P305+P351+P338; P310; P330; P501

- 危険カテゴリコード: 22-41-36/37/38

- セキュリティの説明: 26-39-36/37/39

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C

2-Hydrazinylpyrazine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Hydrazinylpyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-30894-0.25g |

2-hydrazinylpyrazine |

54608-52-5 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Chemenu | CM108183-500g |

2-hydrazinylpyrazine |

54608-52-5 | 95%+ | 500g |

$*** | 2023-03-31 | |

| abcr | AB281972-25 g |

2-Hydrazinopyrazine, 98%; . |

54608-52-5 | 98% | 25 g |

€290.20 | 2023-07-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29012-25g |

2-Hydrazinopyrazine |

54608-52-5 | 95+% | 25g |

¥210.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061963-25g |

2-Hydrazinopyrazine |

54608-52-5 | 98% | 25g |

¥250.00 | 2024-05-09 | |

| Enamine | EN300-30894-0.1g |

2-hydrazinylpyrazine |

54608-52-5 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-30894-2.5g |

2-hydrazinylpyrazine |

54608-52-5 | 95.0% | 2.5g |

$36.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL789-100g |

2-Hydrazinylpyrazine |

54608-52-5 | 95% | 100g |

2358.0CNY | 2021-07-13 | |

| Ambeed | A374904-1g |

2-Hydrazinopyrazine |

54608-52-5 | 95% | 1g |

$7.0 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176751-5g |

2-Hydrazinylpyrazine |

54608-52-5 | 97% | 5g |

¥201.90 | 2023-09-02 |

2-Hydrazinylpyrazine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:54608-52-5)2-肼基吡嗪

注文番号:LE20695709

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:48

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:54608-52-5)2-Hydrazinylpyrazin

注文番号:LE2701

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:42

価格 ($):discuss personally

2-Hydrazinylpyrazine 関連文献

-

J. Maguire,D. Paton,F. L. Rose J. Chem. Soc. C 1969 1593

-

2. s-TriazolopyrazinesS. E. Mallett,F. L. Rose J. Chem. Soc. C 1966 2038

-

3. Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole; a synthesis of 5H-pyrrolo[2,3-b] pyrazine and some of its propertiesBernard A. J. Clark,John Parrick,Roderick J. J. Dorgan J. Chem. Soc. Perkin Trans. 1 1976 1361

-

4. Polyhalogenoheterocyclic compounds. Part XXVII. Nucleophilic substitution in chlorofluoropyrazines and tetrachloropyrazineRichard D. Chambers,W. Kenneth R. Musgrave,Peter G. Urben J. Chem. Soc. Perkin Trans. 1 1974 2584

-

5. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxidesChristopher R. Hardy,John Parrick J. Chem. Soc. Perkin Trans. 1 1980 506

54608-52-5 (2-Hydrazinylpyrazine) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54608-52-5)2-Hydrazinylpyrazine

清らかである:99%

はかる:100g

価格 ($):166.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:54608-52-5)2-Hydrazinopyrazine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ